molecular formula C11H13NO2 B11903476 Acetamide, N-[(4R)-3,4-dihydro-2H-1-benzopyran-4-yl]- CAS No. 199442-02-9

Acetamide, N-[(4R)-3,4-dihydro-2H-1-benzopyran-4-yl]-

Cat. No.: B11903476
CAS No.: 199442-02-9
M. Wt: 191.23 g/mol
InChI Key: CANQSNOZKNKRTR-SNVBAGLBSA-N
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Description

®-N-(Chroman-4-yl)acetamide is a chiral compound that has garnered interest due to its potential applications in medicinal chemistry. The compound is characterized by a chroman ring structure attached to an acetamide group, which imparts unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-N-(Chroman-4-yl)acetamide typically involves the following steps:

    Starting Material: The synthesis begins with chroman-4-one.

    Reduction: Chroman-4-one is reduced to chroman-4-amine using titanium (IV) isopropoxide and ammonia in ethanol at room temperature for 6 hours. The reaction mixture is then cooled to 0°C, and sodium borohydride is added portionwise.

    Acetylation: The chroman-4-amine is then acetylated using acetic anhydride in the presence of a base such as pyridine to yield ®-N-(Chroman-4-yl)acetamide.

Industrial Production Methods: Industrial production of ®-N-(Chroman-4-yl)acetamide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: ®-N-(Chroman-4-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the acetamide group to an amine.

    Substitution: The chroman ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids.

Major Products:

    Oxidation: N-oxides of ®-N-(Chroman-4-yl)acetamide.

    Reduction: ®-N-(Chroman-4-yl)amine.

    Substitution: Various substituted chroman derivatives.

Scientific Research Applications

®-N-(Chroman-4-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-N-(Chroman-4-yl)acetamide involves its ability to bind to specific molecular targets. For instance, it can stabilize the complex formed by the overactivated form of K-Ras4B and its membrane transporter, phosphodiesterase subunit delta (PDE6δ). This stabilization reduces the activity of K-Ras signaling pathways, leading to decreased cell proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: ®-N-(Chroman-4-yl)acetamide is unique due to its specific chiral configuration, which imparts distinct biological activities compared to its analogs. Its ability to stabilize protein complexes involved in cancer signaling pathways sets it apart from other similar compounds.

Properties

CAS No.

199442-02-9

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

N-[(4R)-3,4-dihydro-2H-chromen-4-yl]acetamide

InChI

InChI=1S/C11H13NO2/c1-8(13)12-10-6-7-14-11-5-3-2-4-9(10)11/h2-5,10H,6-7H2,1H3,(H,12,13)/t10-/m1/s1

InChI Key

CANQSNOZKNKRTR-SNVBAGLBSA-N

Isomeric SMILES

CC(=O)N[C@@H]1CCOC2=CC=CC=C12

Canonical SMILES

CC(=O)NC1CCOC2=CC=CC=C12

Origin of Product

United States

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